3'-(Trifluoromethyl)acetophenone
Overview
Description
3'-(Trifluoromethyl)acetophenone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The presence of the trifluoromethyl group significantly influences the physical structure of the compound, affecting its spectroscopic properties and reactivity .
Synthesis Analysis
The synthesis of derivatives of 3'-(Trifluoromethyl)acetophenone, such as 3,5-bis(trifluoromethyl)acetophenone, has been explored using different methods. One approach involves the use of Grignard reagents, specifically isopropylmagnesium chloride, followed by acetylation with acetic anhydride. This method is noted for its safety and efficiency, avoiding issues such as waste disposal and the risk of detonation commonly associated with Grignard reactions .
Molecular Structure Analysis
Studies have employed Density Functional Theory (DFT) calculations to assign the experimental spectra of 3'-(Trifluoromethyl)acetophenone and to understand its molecular geometry, hybridization, and bond strengths. The calculations have provided insights into the charge distribution within the molecule and identified the most stable conformer. The HOMO-LUMO energy gap has been calculated, which is useful for predicting sites of electrophilic and nucleophilic attack .
Chemical Reactions Analysis
The compound has been used in various chemical reactions, including asymmetric hydrogenation and bioreduction. In one study, rhodium-catalyzed enantioselective hydrogenation was performed to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. The reaction's enantioselectivity was modulated by different chiral modifiers . Another study identified an enzyme from Burkholderia cenocepacia capable of reducing 3,5-bis(trifluoromethyl)acetophenone with high stereoselectivity, highlighting the potential of biocatalysis in producing chiral compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-(Trifluoromethyl)acetophenone have been extensively studied through spectroscopic methods and quantum chemical calculations. The influence of the trifluoromethyl group on the compound's structure has been highlighted, with studies showing its effect on thermodynamic properties and paramagnetic susceptibility. Theoretical studies have also delved into the photochemical behavior of acetophenone derivatives, revealing the impact of different excited states on the compound's reactivity .
Scientific Research Applications
Biocatalytic Reduction
A novel bacterial strain, Leifsonia xyli HS0904, was discovered, capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This bacterial isolate can achieve high enantiometric excess (ee) values, making it a significant finding in the biocatalytic reduction of trifluoromethyl acetophenone compounds (Wang et al., 2011).
Spectrophotometric Investigation
A spectrophotometric study on 3-(Trifluoromethyl) Acetophenone (abbreviated as 3TFMAP) involved analyzing the molecular structures, vibrational wavenumbers, and molecular electrostatic potential maps. This research contributes to understanding the physical and chemical properties of 3TFMAP in detail (Saravanan et al., 2019).
Enzymatic Catalysis
An enzyme derived from Burkholderia cenocepacia demonstrated excellent anti-Prelog’s stereoselectivity in reducing 3,5-bis(trifluoromethyl) acetophenone. This discovery is significant for its potential application in synthesizing aromatic chiral alcohols for pharmaceutical uses (Yu et al., 2018).
Electrochemical Studies
The electrochemical pinacol coupling of acetophenone was investigated in various ionic liquids, demonstrating effects on the stereoselectivity and kinetics of the reaction. This research is crucial for understanding how ionic liquids can influence electrochemical reactions involving acetophenone derivatives (Lagrost et al., 2005).
Inhibitors for Corrosion
Triazole derivatives, including 4-chloro-acetophenone-O-1'-(1',3',4'-triazolyl)-metheneoxime, were synthesized and evaluated as inhibitors for mild steel corrosion in acidic media. This research highlights the application of acetophenone derivatives in corrosion prevention (Li et al., 2007).
Phosphorescence Studies
Studies on the phosphorescence of acetophenone in various solvents revealed insights into its electronic properties and potential applications in understanding photophysical processes (Lamola, 1967).
Corrosion Inhibition Effect
Research on 3-nitroacetophenone indicated its efficiency as a corrosion inhibitor for mild steel in an acidic medium, further establishing the utility of acetophenone derivatives in corrosion protection (Ibrahim et al., 2022).
Electrocatalysis
The electroreduction of acetophenone in dry ionic liquids was studied, demonstrating different product distributions and reaction mechanisms. This research is essential for developing new electrocatalytic processes (Zhao et al., 2014).
Efficient Enantioselective Synthesis
Leifsonia xyli CCTCC M 2010241 cells were used for the efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, highlighting the potential of biocatalysis in producing chiral alcohols (Ouyang et al., 2013).
Safety And Hazards
When handling 3’-(Trifluoromethyl)acetophenone, avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs. Use it in a well-ventilated area and avoid contact with moisture . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXGMGUHGLQMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059844 | |
Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059844 | |
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Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Trifluoromethyl)acetophenone | |
CAS RN |
349-76-8 | |
Record name | 3′-(Trifluoromethyl)acetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanone, 1-(3-(trifluoromethyl)phenyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349768 | |
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Record name | 349-76-8 | |
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Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
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Record name | 3'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.901 | |
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Record name | ETHANONE, 1-(3-(TRIFLUOROMETHYL)PHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ30608V1H | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.